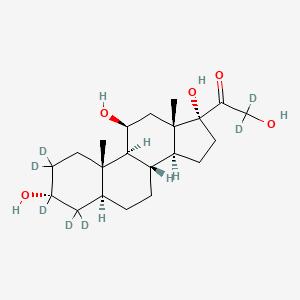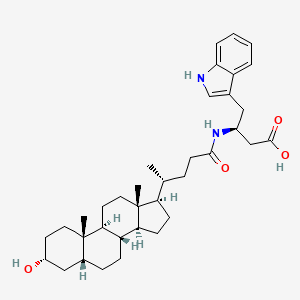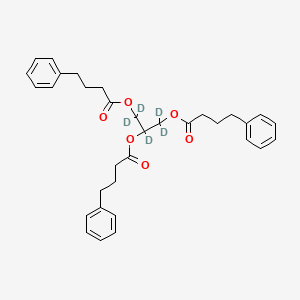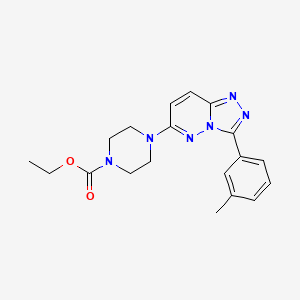
Tetrazine-PEG4-oxyamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-PEG4-oxyamine (hydrochloride) is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and molecular imaging due to its high reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-oxyamine (hydrochloride) involves the conjugation of a tetrazine moiety with a polyethylene glycol (PEG) chain and an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of Tetrazine-PEG4-oxyamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions: Tetrazine-PEG4-oxyamine (hydrochloride) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The inverse electron demand Diels-Alder reaction typically involves the use of trans-cyclooctene-containing molecules as reactants. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are stable bioconjugates, where the tetrazine group forms a covalent bond with the trans-cyclooctene group. This results in the formation of a stable linkage between the two molecules .
Scientific Research Applications
Tetrazine-PEG4-oxyamine (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrazine-PEG4-oxyamine (hydrochloride) involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with trans-cyclooctene-containing molecules, forming a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging .
Comparison with Similar Compounds
- Tetrazine-PEG6-amine (hydrochloride)
- Tetrazine-PEG4-biotin
- Tetrazine-PEG4-amine (hydrochloride)
- Tetrazine-Ph-PEG4-Ph-aldehyde
Comparison: Tetrazine-PEG4-oxyamine (hydrochloride) is unique due to its specific combination of a tetrazine group, a PEG chain, and an oxyamine group. This combination provides high reactivity, specificity, and stability, making it highly suitable for bioconjugation and molecular imaging applications. Compared to similar compounds, it offers a balance of solubility, stability, and reactivity .
Properties
Molecular Formula |
C22H34ClN7O7 |
|---|---|
Molecular Weight |
544.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H33N7O7.ClH/c23-36-16-21(31)24-6-8-33-10-12-35-14-13-34-11-9-32-7-5-20(30)25-15-18-1-3-19(4-2-18)22-28-26-17-27-29-22;/h1-4,17H,5-16,23H2,(H,24,31)(H,25,30);1H |
InChI Key |
IERFEROWJLENJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)CON)C2=NN=CN=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


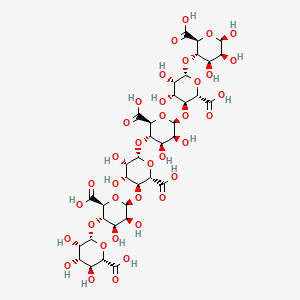
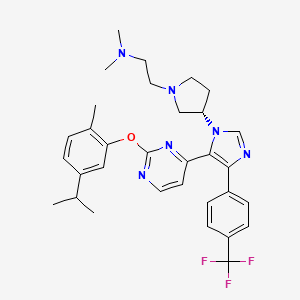
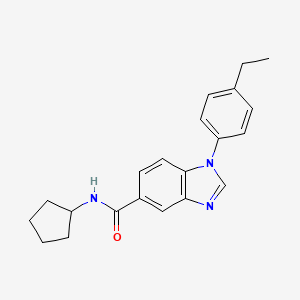
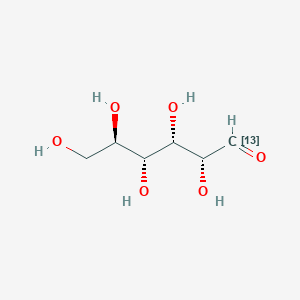

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
